molecular formula C14H12BrClN2O3S B3552019 N~1~-(4-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide

N~1~-(4-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide

Cat. No. B3552019
M. Wt: 403.7 g/mol
InChI Key: OVYRSVFGDAYMOI-UHFFFAOYSA-N
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Description

“N~1~-(4-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide” is a complex organic compound. It appears to contain a glycinamide group (a derivative of the amino acid glycine), which is substituted with a 4-bromophenyl group and a 4-chlorophenylsulfonyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the glycinamide backbone, followed by substitution with the 4-bromophenyl and 4-chlorophenylsulfonyl groups. The exact methods would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the glycinamide backbone, with the 4-bromophenyl and 4-chlorophenylsulfonyl groups attached. The bromine and chlorine atoms would likely add significant weight to the molecule .


Chemical Reactions Analysis

As a complex organic molecule, “this compound” could potentially undergo a variety of chemical reactions. These might include reactions at the amide group, or substitution reactions involving the bromine or chlorine atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact molecular structure. Factors such as its size, shape, and the presence of the bromine and chlorine atoms would likely influence properties such as its solubility, melting point, and reactivity .

Advantages and Limitations for Lab Experiments

One of the main advantages of N~1~-(4-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide 36-7620 for lab experiments is its specificity for the glycine transporter, which allows for more precise manipulation of glycine concentration in the synaptic cleft. However, one limitation is that it can be difficult to administer in vivo due to its poor solubility in water.

Future Directions

There are several future directions for research on N~1~-(4-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide 36-7620. One direction is to investigate its potential use in the treatment of other neurological and psychiatric disorders, such as Alzheimer's disease and bipolar disorder. Another direction is to explore its potential as a cognitive enhancer in healthy individuals. Additionally, further research is needed to optimize its administration and dosing in vivo.

Scientific Research Applications

N~1~-(4-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide 36-7620 has been used extensively in scientific research for its potential applications in the treatment of various neurological and psychiatric disorders. It has been shown to have a therapeutic effect on conditions such as schizophrenia, depression, and anxiety.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and the toxicity of its degradation products. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

N-(4-bromophenyl)-2-[(4-chlorophenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrClN2O3S/c15-10-1-5-12(6-2-10)18-14(19)9-17-22(20,21)13-7-3-11(16)4-8-13/h1-8,17H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVYRSVFGDAYMOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CNS(=O)(=O)C2=CC=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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